molecular formula C24H20O6 B2665441 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one CAS No. 858770-58-8

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one

Cat. No.: B2665441
CAS No.: 858770-58-8
M. Wt: 404.418
InChI Key: CUZNZUUFILXTEC-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-methoxybenzyl alcohol.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-methoxyphenol and 3-methoxybenzyl alcohol in the presence of a suitable catalyst.

    Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel chromen-4-one derivatives with potential biological activities.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may exhibit anti-inflammatory, antioxidant, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one can be compared with other similar compounds, such as:

    Chromen-4-one Derivatives: Compounds like 3-hydroxyflavone and 6-chloro-3-hydroxyflavone share a similar chromen-4-one core structure but differ in their substituents, leading to variations in their biological activities.

    Methoxyphenyl Compounds: Compounds such as 2-methoxyphenyl isocyanate and 3-(4-methoxyphenyl)prop-2-yn-1-ol have methoxyphenyl groups but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-19-22(13-18)29-15-23(24(19)25)30-21-9-4-3-8-20(21)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNZUUFILXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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